6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a complex organic compound with significant interest in chemical research and applications. This compound is characterized by its unique molecular structure and properties, which make it suitable for various scientific uses. It is classified under the category of heterocyclic compounds due to its pyridine and oxazine rings.
The compound is identified by its Chemical Abstracts Service number 1299607-49-0 and has been cataloged in various chemical databases, including Sigma-Aldrich and BLDpharm. Its molecular formula is , with a molecular weight of approximately 330.50 g/mol . The compound's structure includes a trimethylsilyl group attached to an ethynyl moiety, contributing to its reactivity and potential applications in organic synthesis.
The synthesis of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be represented using various structural formulas. The compound features:
The structural representation can be derived from its SMILES notation: CC(C)(C)C(=O)N1CCOc2nc(ccc12)C#C[Si](C)(C)C
.
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing other complex molecules or modifying existing structures for specific applications.
The mechanism of action for 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine primarily involves its interactions with biological targets or other chemical species. For example:
Understanding these mechanisms is crucial for exploring potential pharmaceutical applications.
The physical properties of 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine include:
Chemical properties include:
6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several potential applications:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1